

# Unraveling the Molecular Architecture of Montixanthone: A Technical Guide to Structure Elucidation

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## Compound of Interest

Compound Name: Montixanthone

Cat. No.: B15594246

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This whitepaper provides an in-depth technical guide to the core methodologies and data interpretation integral to the structure elucidation of **Montixanthone**, a novel xanthone derivative. The following sections detail the experimental protocols, present spectroscopic data in a structured format, and visualize the logical workflow and molecular framework.

## Spectroscopic Data Analysis

The structure of **Montixanthone** was determined through a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry provided the elemental composition, while one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy established the connectivity of atoms within the molecule.

## High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of the purified compound established the molecular formula of **Montixanthone**.

Parameter	Value
Ionization Mode	ESI+
Measured m/z	315.0812
Calculated m/z	315.0817
Molecular Formula	C <sub>17</sub> H <sub>14</sub> O <sub>6</sub>
Rings + Double Bonds	11

## <sup>1</sup>H NMR Spectroscopic Data

Proton NMR spectroscopy revealed the number and chemical environment of the hydrogen atoms in **Montixanthone**.

Position	δ (ppm)	Multiplicity	J (Hz)
H-1	7.85	d	8.8
H-2	6.90	d	8.8
H-5	6.45	s	
H-8	13.20	s	
3-OCH <sub>3</sub>	3.90	s	
6-OCH <sub>3</sub>	3.85	s	
7-CH <sub>3</sub>	2.40	s	

## <sup>13</sup>C NMR and 2D NMR Spectroscopic Data

Carbon-13 NMR, along with HSQC and HMBC experiments, allowed for the complete assignment of the carbon skeleton and the placement of substituents.

Position	$\delta$ (ppm)	HMBC Correlations from H
C-1	125.1	H-2
C-2	115.8	H-1
C-3	162.5	3-OCH <sub>3</sub>
C-4	104.2	H-5
C-4a	157.0	H-5
C-5	98.6	
C-6	165.1	6-OCH <sub>3</sub>
C-7	113.8	7-CH <sub>3</sub>
C-8	161.3	
C-8a	108.9	H-1
C-9	182.3	H-1, H-8
C-9a	150.8	H-1, H-8
C-10a	109.5	H-2, H-5
3-OCH <sub>3</sub>	56.1	
6-OCH <sub>3</sub>	55.9	
7-CH <sub>3</sub>	20.5	

## Experimental Protocols

The following protocols outline the key experimental procedures employed in the isolation and structure elucidation of **Montixanthone**.

### Isolation of Montixanthone

**Montixanthone** was isolated from the crude extract of its natural source via a multi-step chromatographic process.

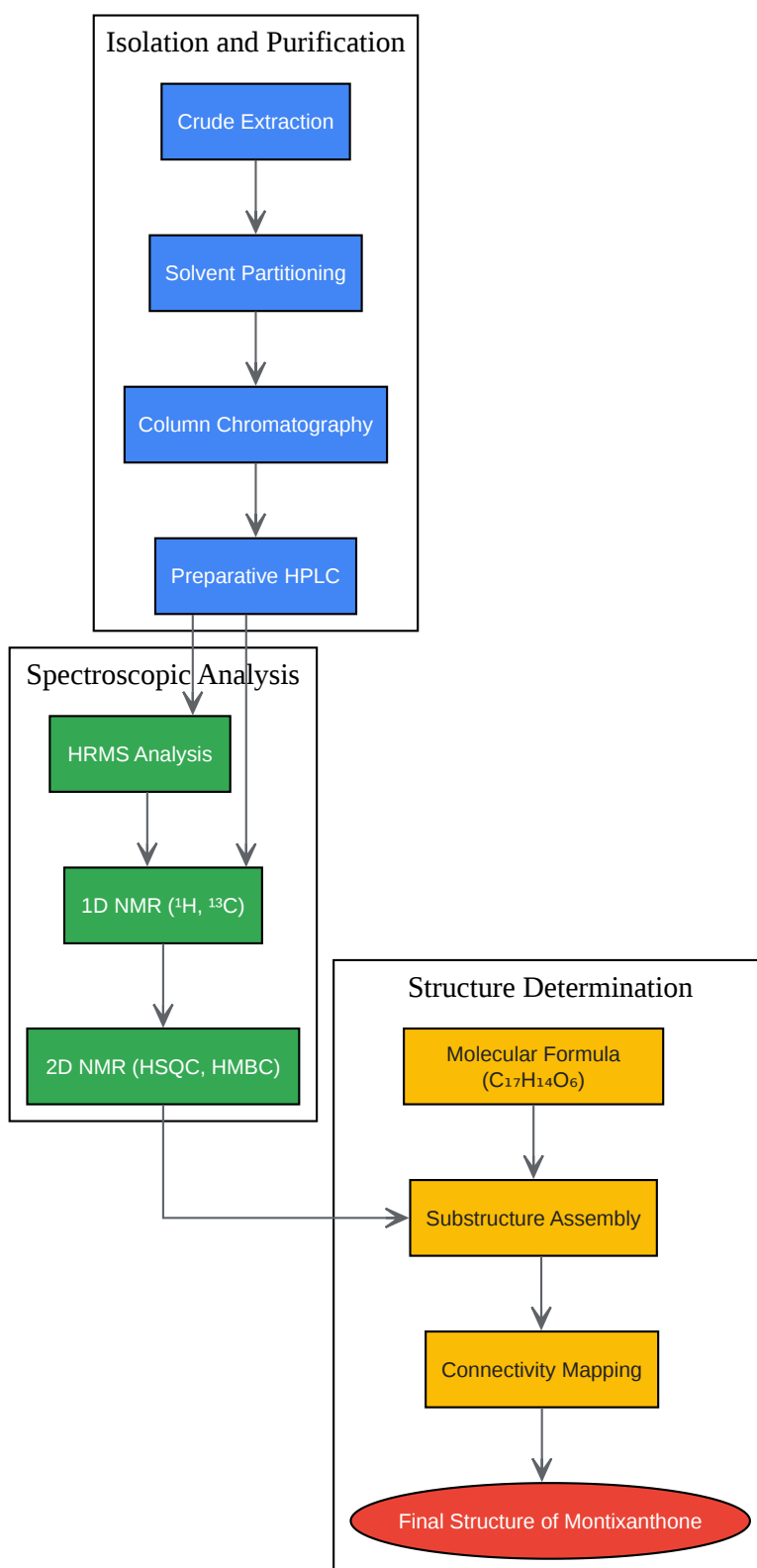
- **Extraction:** The dried and powdered source material was exhaustively extracted with methanol at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract was suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol to separate compounds based on polarity. The **Montixanthone**-containing fraction was identified by thin-layer chromatography (TLC).
- **Column Chromatography:** The active fraction was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions were collected and monitored by TLC.
- **Preparative HPLC:** Fractions containing **Montixanthone** were pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water mobile phase to yield the pure compound.

## Spectroscopic Analysis

- **NMR Spectroscopy:** NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired using standard pulse sequences. 2D NMR experiments, including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish proton-carbon and long-range proton-carbon correlations.
- **High-Resolution Mass Spectrometry (HRMS):** HRMS data were obtained on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer.

## Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and the final determined structure of **Montixanthone**.



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Workflow for the Structure Elucidation of **Montixanthone**.

Proposed Structure of **Montixanthone**.

## Conclusion

The structure of **Montixanthone** was unequivocally determined as a substituted xanthone through the systematic application of modern spectroscopic techniques. The detailed data and methodologies presented in this guide provide a comprehensive framework for the characterization of novel natural products. This foundational work is crucial for subsequent investigations into the biological activities and potential therapeutic applications of **Montixanthone** and its derivatives. The elucidation of complex molecular structures, as demonstrated here, is a critical step in the drug discovery and development pipeline.

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